BPR3P0128

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18BrN3O2 |

|---|---|

Molecular Weight |

436.3 g/mol |

IUPAC Name |

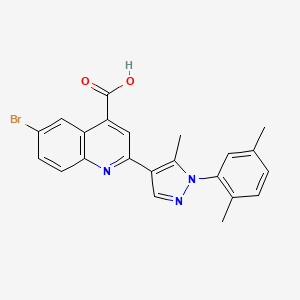

6-bromo-2-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]quinoline-4-carboxylic acid |

InChI |

InChI=1S/C22H18BrN3O2/c1-12-4-5-13(2)21(8-12)26-14(3)18(11-24-26)20-10-17(22(27)28)16-9-15(23)6-7-19(16)25-20/h4-11H,1-3H3,(H,27,28) |

InChI Key |

JXQKIGDGFGLLMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

BPR3P0128: A Potent Inhibitor of Viral RNA-Dependent RNA Polymerase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BPR3P0128 is a novel small molecule compound identified as a potent inhibitor of the replication of several RNA viruses, most notably influenza A and B viruses, as well as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2][3] Functioning as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics.[2][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of virology, pharmacology, and drug development.

Core Mechanism of Action

This compound exerts its antiviral effects by targeting the crucial viral enzyme, RNA-dependent RNA polymerase (RdRp), which is essential for the replication and transcription of the viral RNA genome. The specific mechanism of inhibition differs slightly between influenza viruses and coronaviruses, reflecting the structural and functional nuances of their respective RdRp complexes.

Inhibition of Influenza Virus Replication

In the context of influenza virus, this compound inhibits the "cap-snatching" activity of the viral polymerase complex.[1][3] This process is a critical step in viral mRNA synthesis, where the virus cleaves the 5' cap from host pre-mRNAs and uses it as a primer for its own transcription. This compound's interference with this mechanism leads to a reduction in viral mRNA synthesis and a subsequent decrease in the production of viral proteins and progeny virions.[1] Interestingly, the inhibition of cap-dependent transcription by this compound appears to be accompanied by an increase in cap-independent cRNA replication, suggesting a role for the compound in modulating the switch between viral transcription and replication.[1][3]

dot

Caption: Mechanism of this compound action against influenza virus.

Inhibition of SARS-CoV-2 Replication

In SARS-CoV-2, this compound targets the RdRp (nsp12) channel, thereby inhibiting substrate entry and impeding viral RNA synthesis.[2][5][6] This action occurs during the replication phase of the viral life cycle, after the virus has entered the host cell.[6] Molecular docking studies suggest that this compound operates in a manner that is complementary to nucleoside analogs like remdesivir (B604916), and the two have been shown to have a synergistic antiviral effect.[2][5][6] While cell-based assays confirm potent inhibitory activity, enzyme-based assays with purified RdRp components have not shown the same level of inhibition, suggesting that this compound may require metabolic activation within the cell or may target host factors associated with the RdRp complex.[2][5][6]

dot

Caption: Putative mechanism of this compound action against SARS-CoV-2.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against a range of viruses in various cell lines. The key parameters are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A/WSN/33 | MDCK | 0.051 - 0.190 | >20 | >105 - >392 | [1] |

| Influenza A/Udorn/72 (H3N2) | MDCK | 0.051 - 0.190 | >20 | >105 - >392 | [1] |

| Influenza B/Lee/40 | MDCK | 0.051 - 0.190 | >20 | >105 - >392 | [1] |

| SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | >10 | >16.1 | [2][7] |

| HCoV-229E | Huh7 | 0.14 ± 0.26 | >10 | >71.4 | [7] |

| Enterovirus 71 (EV71) | RD | Not specified | >20 | Not specified | [1] |

| Coxsackievirus B3 (CVB3) | Vero | Not specified | >20 | Not specified | [1] |

| Human Rhinovirus 2 (HRV2) | H1-HeLa | Not specified | >20 | Not specified | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

dot

Caption: Workflow for a plaque reduction assay.

Materials:

-

Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Virus stock of known titer

-

This compound

-

Semi-solid overlay (e.g., Avicel or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., crystal violet)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Infection: When cells are confluent, wash the monolayer with PBS. Add the diluted this compound to the wells and incubate for 1 hour at 37°C. Subsequently, add a dilution of virus calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After the incubation period, remove the inoculum and gently add the semi-solid overlay containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and the fixing solution, and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Analysis: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control wells, and the EC50 is determined.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in infected cells treated with this compound.

Materials:

-

Infected cell lysates

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers and probes specific for a viral gene and a host housekeeping gene (for normalization)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and Infection: Seed cells in multi-well plates and infect with the virus in the presence of varying concentrations of this compound.

-

RNA Extraction: At a specified time post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and random hexamers or gene-specific primers.

-

qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the viral gene of interest and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative quantification of viral RNA, normalized to the housekeeping gene, using the ΔΔCt method. A decrease in viral RNA in this compound-treated samples compared to untreated controls indicates inhibition of viral replication.

Western Blotting

This technique is used to detect and quantify viral proteins in infected cells treated with this compound.

Materials:

-

Infected cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to a viral protein (e.g., influenza nucleoprotein (NP))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse the treated and infected cells and determine the protein concentration of each lysate.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: The intensity of the bands corresponding to the viral protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin). A reduction in the viral protein band intensity in this compound-treated samples indicates inhibition of viral protein synthesis.

Conclusion

This compound is a promising antiviral candidate with a well-defined mechanism of action against influenza viruses and a potent inhibitory effect on SARS-CoV-2. Its ability to target the highly conserved viral RdRp makes it a valuable tool for further research and a potential lead compound for the development of broad-spectrum antiviral drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification of this compound as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

BPR3P0128: A Non-Nucleoside Inhibitor of Viral RNA-Dependent RNA Polymerase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BPR3P0128, a novel quinoline (B57606) derivative, has emerged as a potent, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of this compound, consolidating available data on its mechanism of action, antiviral spectrum, and quantitative efficacy. Detailed experimental protocols for key assays used in its evaluation are provided to facilitate further research and development. Visualizations of its proposed mechanism and experimental workflows are included to offer a clear and concise understanding of its function and assessment.

Introduction

RNA viruses represent a significant and ongoing threat to global public health, as exemplified by influenza viruses, enteroviruses, and coronaviruses. The viral RNA-dependent RNA polymerase (RdRp) is a highly conserved and essential enzyme for the replication and transcription of these viruses, making it a prime target for the development of broad-spectrum antiviral therapeutics. This compound, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a small molecule inhibitor that has demonstrated significant antiviral activity against a range of RNA viruses.[1][2][3] Its non-nucleoside nature offers a distinct mechanism of action compared to many existing antiviral drugs, potentially providing advantages in terms of resistance profiles and side effects.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of viral RdRp. Unlike nucleoside analogs that act as chain terminators after being incorporated into the nascent RNA strand, this compound is believed to bind to a distinct site on the polymerase, inducing a conformational change that allosterically inhibits its function.[2][3]

Studies have elucidated a multi-faceted inhibitory profile:

-

Inhibition of RdRp Elongation: this compound directly hinders the elongation step of RNA synthesis catalyzed by the viral RdRp.[1]

-

Inhibition of VPg Uridylylation: For picornaviruses like Enterovirus 71 (EV71), this compound has been shown to inhibit the uridylylation of the viral protein VPg, a crucial step for the initiation of RNA synthesis.[1]

-

Targeting the RdRp Channel: Molecular docking analyses suggest that this compound may target the RdRp channel, thereby inhibiting the entry of substrates necessary for RNA polymerization.[2][3]

-

Potential Host Factor Involvement: Interestingly, while this compound shows potent inhibitory activity in cell-based RdRp reporter assays, this effect is not always recapitulated in in-vitro enzyme-based assays using purified recombinant RdRp.[2][3] This suggests that this compound's mechanism may also involve targeting host-related factors that are associated with the RdRp complex.[2][3]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting viral RNA replication.

Antiviral Activity Spectrum and Efficacy

This compound has demonstrated broad-spectrum antiviral activity against several RNA viruses. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Antiviral Activity of this compound against Picornaviruses

| Virus | Cell Line | EC50 (µM) | Reference |

| Enterovirus 71 (EV71) | RD | 0.0029 | [1] |

| Coxsackievirus B3 (CVB3) | Vero | Data not specified | [2] |

| Human Rhinovirus 2 (HRV2) | HeLa | Data not specified | [2] |

Table 2: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | 0.66 | >10 | >15.15 | [2][3] |

| HCoV-229E | Huh7 | 0.14 | >10 | >71.43 | [2] |

Table 3: Antiviral Activity of this compound against Influenza Viruses

| Virus | Cell Line | EC50 (µM) | Reference |

| Influenza A | MDCK | Data not specified | [2] |

| Influenza B | MDCK | Data not specified | [2] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.

Synergistic Antiviral Activity

Notably, studies have shown a synergistic antiviral effect when this compound is used in combination with the nucleoside analog remdesivir (B604916) against SARS-CoV-2.[2][3] This synergy is likely due to their distinct mechanisms of action, with both drugs targeting different domains of the RdRp complex.[2][3] This finding suggests the potential for combination therapies to enhance efficacy and mitigate the development of drug resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of host cells.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Huh7) in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Infect the cell monolayer with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Simultaneously, treat the infected cells with the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan (B1609692) crystals.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The EC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of a susceptible cell line in 6-well or 12-well plates.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound and mix them with a known titer of the virus. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

Protocol:

-

Cell Seeding and Infection: Seed host cells and infect them with the virus.

-

Timed Compound Addition: Add a fixed, effective concentration of this compound at different time points relative to infection (e.g., before infection, during adsorption, and at various times post-infection).

-

Incubation: Incubate the cells for a single replication cycle.

-

Endpoint Measurement: At the end of the incubation period, measure a marker of viral replication, such as viral RNA levels (by qRT-PCR) or viral protein expression (by Western blot or immunofluorescence).

-

Data Analysis: By observing the time point at which the addition of this compound no longer inhibits viral replication, the specific stage of the viral life cycle targeted by the compound can be inferred.

Cell-Based RdRp Reporter Assay

This assay utilizes a reporter system (e.g., luciferase) to measure the activity of the viral RdRp within a cellular context.

Protocol:

-

Co-transfection: Co-transfect host cells (e.g., HEK293T) with plasmids expressing the viral RdRp complex and a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a viral promoter that is recognized by the RdRp.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the reporter activity against the log concentration of this compound.

In Vitro Enzyme-Based RdRp Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified viral RdRp.

Protocol:

-

Protein Purification: Express and purify the recombinant viral RdRp complex.

-

Reaction Setup: In a reaction mixture, combine the purified RdRp, a suitable RNA template, and ribonucleotides (NTPs), one of which is labeled (e.g., radioactively or fluorescently).

-

Compound Addition: Add different concentrations of this compound to the reaction mixtures.

-

Enzymatic Reaction: Incubate the reactions to allow for RNA synthesis.

-

Product Detection: Stop the reaction and detect the newly synthesized, labeled RNA product. This can be done using methods like gel electrophoresis and autoradiography or filter-binding assays.

-

Data Analysis: Quantify the amount of RNA product synthesized at each compound concentration to determine the IC50 value.

Conclusion

This compound is a promising broad-spectrum antiviral candidate that targets the highly conserved viral RdRp. Its non-nucleoside mechanism of action, potent in vitro efficacy against a range of RNA viruses, and synergistic activity with other antivirals highlight its potential for further development. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel antiviral therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to BPR3P0128: A Novel Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR3P0128 is a novel, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Extensive research has demonstrated its potent antiviral activity against a broad spectrum of RNA viruses, including influenza viruses and a range of coronaviruses, notably SARS-CoV-2 and its variants of concern. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. It also details experimental protocols for the evaluation of its antiviral efficacy and explores its synergistic relationship with other antiviral agents like remdesivir (B604916).

Chemical Structure and Properties

This compound, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a small molecule inhibitor. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid |

| Molecular Formula | C22H18BrN3O2 |

| Molecular Weight | 436.30 g/mol |

| CAS Number | 1345406-09-8 |

| SMILES | O=C(O)C1=CC(C2=C(C)N(C3=CC(C)=CC=C3C)N=C2)=NC4=CC=C(Br)C=C41 |

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses.[1][2] Unlike nucleoside analogs that act as chain terminators, this compound is believed to target the RdRp channel, thereby inhibiting the entry of the nucleic acid substrate.[3][4] This distinct mechanism of action suggests a lower potential for the development of resistance through viral polymerase mutations.

Interestingly, while this compound demonstrates potent inhibitory activity in cell-based minigenome RdRp reporter assays, this effect is not observed in enzyme-based assays using purified recombinant nsp12/nsp7/nsp8.[4][5] This has led to the hypothesis that this compound may exert its inhibitory effect by targeting host-related factors that are associated with the RdRp complex.[4][5]

The proposed mechanism of action for this compound's inhibition of SARS-CoV-2 RdRp is visualized in the following diagram:

Caption: Proposed mechanism of this compound-mediated inhibition of viral RNA replication.

Antiviral Activity

In Vitro Efficacy against Coronaviruses

This compound has demonstrated significant in vitro activity against various coronaviruses. Key quantitative data from antiviral assays are summarized below.

| Virus | Cell Line | Assay Type | Endpoint | Value (µM) |

| SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | EC50 | 0.62 ± 0.42[3] |

| HCoV-229E | - | - | EC50 | 0.14[2] |

| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta) | Vero E6 | Plaque Reduction | - | Effective Inhibition |

In Vitro Efficacy against Other RNA Viruses

The antiviral spectrum of this compound extends beyond coronaviruses. It has shown potent inhibitory activity against several other RNA viruses.

| Virus | Cell Line | Assay Type | Endpoint | Value (nM) |

| Influenza A | MDCK | Cytopathic Effect Inhibition | IC50 | 51 - 190[6] |

| Influenza B | MDCK | Cytopathic Effect Inhibition | IC50 | 51 - 190[6] |

| Enterovirus 71 | - | - | EC50 | 2.9[7] |

| Coxsackievirus B3 | - | - | - | Effective Inhibition[6] |

| Human Rhinovirus 2 | - | - | - | Effective Inhibition[6] |

Synergistic Activity with Remdesivir

A significant finding is the synergistic antiviral effect observed when this compound is co-administered with remdesivir, a known nucleoside analog inhibitor of RdRp.[1][5] This synergy is likely due to their distinct but complementary mechanisms of action, with this compound targeting the substrate entry channel and remdesivir acting as a chain terminator.[4] This combination offers a promising therapeutic strategy to enhance antiviral efficacy and potentially reduce the emergence of drug-resistant viral strains.

The logical relationship of this synergistic action is depicted in the following diagram:

Caption: Synergistic inhibition of viral replication by this compound and Remdesivir.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the protocols for essential assays used to characterize the antiviral activity of this compound.

Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and infect with SARS-CoV-2 at a specified multiplicity of infection (MOI). Simultaneously, add the diluted this compound to the respective wells.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

CPE Evaluation: Assess the cytopathic effect microscopically.

-

Cell Viability Measurement: Quantify cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

EC50 Calculation: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluence.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Infection: Infect the cells with a known number of plaque-forming units (PFU) of the virus.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates until visible plaques are formed.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the effect of this compound on viral RNA synthesis.

-

Experimental Setup: Infect cells (e.g., Calu-3) with the virus in the presence or absence of this compound.

-

RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA using a suitable kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers and probes specific for a viral gene (e.g., N gene) and a host housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Determine the relative quantification of viral RNA levels using the ΔΔCt method.

The general workflow for these experimental protocols is illustrated below:

Caption: General experimental workflow for evaluating the antiviral activity of this compound.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with a novel mechanism of action targeting the viral RdRp. Its potent in vitro activity against a range of clinically relevant RNA viruses, coupled with its synergistic effects with existing antivirals, underscores its potential for further development as a therapeutic agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of virology and drug discovery to further investigate and build upon the current understanding of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

BPR3P0128 Quinoline Core: A Technical Guide to its Antiviral Activity

For Immediate Release

This technical guide provides an in-depth overview of the antiviral activity of the BPR3P0128 quinoline (B57606) core, a promising non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals interested in the development of broad-spectrum antiviral therapeutics. This compound has demonstrated significant efficacy against a range of RNA viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern, as well as influenza viruses and picornaviruses.

Executive Summary

This compound is a potent antiviral compound featuring a quinoline core. It primarily functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This mechanism of action, coupled with its broad-spectrum activity and synergistic effects with other antivirals like remdesivir (B604916), positions this compound as a compelling candidate for further preclinical and clinical investigation. This guide summarizes the key quantitative data on its antiviral efficacy and cytotoxicity, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral activity of this compound has been quantified against several RNA viruses using various cell-based assays. The key parameters measured are the 50% effective concentration (EC50), which indicates the concentration of the compound that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | Anti-CPE | 0.62 ± 0.42 | >10 | >16.13 | [1][2] |

| HCoV-229E | Huh7 | Anti-CPE | 0.14 ± 0.26 | >10 | >71.43 | [2] |

CPE: Cytopathic Effect

This compound demonstrates broad-spectrum activity against various SARS-CoV-2 variants of concern, including Alpha, Beta, Gamma, Delta, and Omicron[2].

Table 2: Antiviral Activity of this compound against Influenza and Picornaviruses

| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A/WSN/33 (H1N1) | MDCK | Anti-CPE | 0.083 ± 0.022 | >20 | >241 | [3] |

| Influenza A (H1N1, oseltamivir-resistant) | MDCK | Anti-CPE | - | >20 | - | [3] |

| Influenza B | MDCK | Anti-CPE | - | >20 | - | [3] |

| Enterovirus 71 (EV71) | - | - | 0.0029 | - | - | [1] |

| Coxsackievirus B3 (CVB3) | - | - | - | - | - | [2] |

| Human Rhinovirus 2 (HRV2) | - | - | - | - | - | [2] |

Data for some picornaviruses were mentioned qualitatively in the sources.

Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). Molecular docking studies suggest that this compound targets the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis[2]. This action takes place during the viral replication stage, as time-of-drug-addition assays have shown that this compound does not affect the early viral entry stage[2].

Interestingly, while cell-based minigenome RdRp reporter assays confirm potent inhibitory activity, enzyme-based assays using purified recombinant nsp12/nsp7/nsp8 have not shown the same level of inhibition. This suggests that this compound might require metabolic activation within the host cell or that it targets host-related factors associated with the RdRp complex[2].

For influenza virus, this compound has been shown to inhibit the cap-snatching activity of the viral polymerase by targeting the polymerase basic 2 (PB2) subunit[2][4]. In the case of Enterovirus 71, it hinders RdRp elongation and uridylylation activities of the 3D polymerase[2].

Synergistic Activity with Remdesivir

A significant finding is the synergistic antiviral effect observed when this compound is combined with remdesivir[2]. This is likely due to the two drugs targeting different domains of the RdRp, with this compound acting as a non-nucleoside inhibitor and remdesivir as a nucleoside analog that causes premature termination of RNA synthesis. This combination therapy approach holds considerable promise for enhancing therapeutic efficacy and combating potential drug resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cell Lines and Viruses

-

Cell Lines: Vero E6 (African green monkey kidney), Huh7 (human hepatoma), Calu-3 (human lung adenocarcinoma), HEK293T (human embryonic kidney), and MDCK (Madin-Darby canine kidney) cells are commonly used.

-

Viruses: SARS-CoV-2 and its variants, Human Coronavirus 229E (HCoV-229E), Influenza A and B viruses, Enterovirus 71 (EV71), Coxsackievirus B3 (CVB3), and Human Rhinovirus 2 (HRV2) have been tested.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Remove the growth medium and add fresh medium containing serial dilutions of this compound.

-

Incubate the plates for a period corresponding to the duration of the antiviral assay (typically 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-Cytopathic Effect (CPE) Assay

-

Seed host cells (e.g., Vero E6) in 96-well plates and incubate to form a confluent monolayer.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI). Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plates for 72 hours or until significant CPE is observed in the virus control wells.

-

Assess cell viability using a suitable method, such as staining with crystal violet or using the MTT assay as described above.

-

Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.

Plaque Reduction Assay

-

Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour).

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentrations.

-

Incubate the plates until visible plaques are formed.

-

Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC50 value from the dose-response curve.

Cell-Based Minigenome RdRp Reporter Assay

-

Co-transfect HEK293T cells with plasmids expressing the viral RdRp components (e.g., SARS-CoV-2 nsp7, nsp8, and nsp12) and a reporter plasmid.

-

The reporter plasmid typically contains a reporter gene (e.g., luciferase) flanked by the viral untranslated regions (UTRs) necessary for RdRp recognition.

-

Treat the transfected cells with various concentrations of this compound.

-

After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

A decrease in reporter signal indicates inhibition of RdRp activity.

Visualizations

The following diagrams illustrate key aspects of this compound's antiviral activity and the experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

Caption: Synergistic inhibition of viral RdRp by this compound and Remdesivir.

The Quinoline Core in Antiviral Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. In the context of antiviral research, quinoline derivatives have demonstrated efficacy against a variety of viruses, including HIV, Zika virus, Ebola virus, and coronaviruses[2]. The antiviral mechanisms of quinoline-based compounds are diverse and can include interference with viral entry, replication, and transcription. The promising activity of this compound further underscores the potential of the quinoline core as a valuable template for the design and development of novel antiviral agents.

Conclusion and Future Directions

This compound is a potent, broad-spectrum antiviral compound with a well-defined, clinically relevant target. Its efficacy against SARS-CoV-2 and other significant RNA viruses, combined with its synergistic potential with existing antivirals, makes it a strong candidate for further development. Future research should focus on elucidating the precise molecular interactions with the RdRp complex, exploring its in vivo efficacy and pharmacokinetic profile in animal models, and expanding the investigation of its activity against a wider range of emerging and re-emerging RNA viruses. The continued exploration of the this compound quinoline core and its analogs is a promising avenue for the discovery of next-generation antiviral therapies.

References

- 1. BPR-3P0128 inhibits RNA-dependent RNA polymerase elongation and VPg uridylylation activities of Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification of this compound as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Broad-spectrum antiviral activity of BPR3P0128

An In-depth Technical Guide on the Broad-Spectrum Antiviral Activity of BPR3P0128

Introduction

This compound is an orally active, non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) that has demonstrated significant potential as a broad-spectrum antiviral agent.[1] Chemically, it is identified as 6-bromo-2-[1-(2,5-dimethylphenyl)−5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid and possesses a quinoline (B57606) core, similar to hydroxychloroquine.[2] This compound has shown potent inhibitory activity against a range of RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants of concern, influenza viruses, and enteroviruses.[3][4][5] Its primary mechanism of action involves targeting the viral RdRp, a highly conserved enzyme essential for the replication of RNA viruses, making it a promising candidate for antiviral drug development.[3][6]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against several viruses using various cell-based assays. The following table summarizes the key quantitative data, including the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window.

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | 0.62 ± 0.42 | >10 | >16.13 | [4] |

| SARS-CoV-2 (RdRp activity) | Vero E6 | 0.66 | Not Reported | Not Reported | [2][3][6] |

| Human Coronavirus 229E (HCoV-229E) | Not Reported | 0.14 ± 0.26 | >10 | >71.43 | [1][3] |

| Influenza A and B Viruses | MDCK | 0.051 - 0.190 | Not Reported | Not Reported | [5][7] |

Mechanism of Action

This compound's primary antiviral activity stems from its inhibition of viral RNA-dependent RNA polymerase (RdRp).[4] Time-of-drug-addition assays have demonstrated that this compound acts during the viral replication stage, specifically post-viral entry, and does not affect the early stages of viral adsorption or entry into the host cell.[2][6][8]

Molecular docking studies suggest that this compound targets the RdRp channel, which is responsible for substrate entry, thereby inhibiting viral RNA synthesis.[2][6][8] Interestingly, while this compound shows potent inhibitory activity in cell-based minigenome RdRp reporter assays, it fails to show similar activity in enzyme-based assays that use purified recombinant RdRp complexes (nsp12/nsp7/nsp8).[2][3][6] This discrepancy suggests two possibilities for its mechanism:

-

This compound may require metabolic activation within the host cell to become fully effective.[3]

-

The compound might target host-related factors that are associated with the RdRp complex and are necessary for its function.[2][3][6]

For influenza viruses, this compound has been shown to inhibit the cap-snatching activity of the viral polymerase, a crucial step for the initiation of viral mRNA synthesis.[5][7]

Furthermore, this compound has been observed to reduce the expression of pro-inflammatory cytokines, such as CXCL10, IL-6, TNF-α, and INF-β, in SARS-CoV-2 infected Calu-3 lung epithelial cells.[1][2][4] It also exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916), likely because the two drugs interact with different domains of the RdRp.[3][6]

Caption: Proposed mechanism of this compound antiviral action.

Experimental Protocols

Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of this compound required to inhibit the virus-induced cell death.

-

Cell Seeding: Vero E6 cells are seeded in 96-well plates and grown to sub-confluence.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Infection and Treatment: Cells are pre-treated with the diluted compound for 1-2 hours. Subsequently, a fixed inoculum of the virus (e.g., SARS-CoV-2) is added to the cells along with the corresponding concentrations of this compound.[9]

-

Incubation: The plates are incubated at 37°C until the virus-only control wells show significant cytopathic effects.

-

Data Analysis: Cell viability is assessed using methods like MTT or crystal violet staining. The EC₅₀ is calculated as the compound concentration that inhibits the virus-induced CPE by 50%.[9]

Plaque Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles.

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK or Vero E6) is prepared in 6-well or 12-well plates.[7]

-

Infection: Cells are infected with a low multiplicity of infection (MOI) of the virus (e.g., ~60 PFU/well) for 1 hour at 37°C to allow for viral adsorption.[7]

-

Treatment: The viral inoculum is removed, and the cells are washed. An overlay medium (e.g., DMEM with 0.3% agarose) containing serial dilutions of this compound is added.[7]

-

Incubation: Plates are incubated for 48-72 hours to allow for plaque formation.[7]

-

Visualization and Analysis: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted, and the percentage of plaque reduction is calculated relative to the virus-only control.

Time-of-Drug-Addition Assay

This experiment pinpoints the specific stage of the viral lifecycle inhibited by the compound.

-

Cell Culture and Infection: Vero E6 cells are seeded in multi-well plates and infected with the virus (e.g., SARS-CoV-2 at an MOI of 0.01).[2]

-

Timed Compound Addition: this compound (e.g., at 10 µM) is added at different time intervals relative to infection:

-

Pre-treatment: Added before viral inoculation and removed before infection (e.g., -3 to 0 h.p.i.).[2][9]

-

Co-treatment (Adsorption): Present only during the viral adsorption period (e.g., -1 to 0 h.p.i.).[2][9]

-

Post-treatment (Post-entry): Added after the viral inoculum has been removed (e.g., 0 to 24 h.p.i.).[2][9]

-

-

Analysis: At a set time point (e.g., 24 hours post-infection), cells are harvested. Viral replication is quantified by measuring viral RNA levels via qRT-PCR or viral protein levels via Western blot.[2][9]

Cell-Based RdRp Reporter Assay

This assay specifically measures the inhibitory effect of this compound on RdRp activity within a cellular context.

-

Co-transfection: HEK293T cells are co-transfected with plasmids expressing the core components of the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and an antisense nano-luciferase (NLuc) reporter plasmid.[3]

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Incubation: Cells are incubated to allow for the expression of the RdRp components and the reporter gene.

-

Luciferase Activity Measurement: The activity of the nano-luciferase reporter is measured using a microplate reader. A reduction in luciferase activity in the presence of the compound indicates inhibition of RdRp activity.[3]

Caption: General experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IBC - 最新發表論文: this compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir [ibc.sinica.edu.tw]

- 9. DSpace [helda.helsinki.fi]

BPR3P0128: A Technical Whitepaper on its Anti-Influenza Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR3P0128 is a novel small molecule inhibitor demonstrating potent antiviral activity against both influenza A and B viruses. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. The core of this compound's anti-influenza activity lies in its ability to inhibit the cap-snatching process essential for viral transcription, a mechanism distinct from currently approved influenza therapeutics. This paper summarizes key findings and presents detailed experimental methodologies to facilitate further research and development in the field of influenza antivirals.

Introduction

Influenza remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging drug-resistant strains. This compound, a quinoline (B57606) derivative, has been identified as a potent inhibitor of influenza virus replication.[1][2] This document serves as a technical guide, consolidating the current understanding of this compound's antiviral properties and its potential as a therapeutic candidate.

Mechanism of Action

This compound targets the influenza virus RNA-dependent RNA polymerase (RdRp) complex, specifically inhibiting its cap-snatching activity.[1][3][4] This process is crucial for the initiation of viral mRNA synthesis, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to use as primers for its own transcription.

The proposed mechanism suggests that this compound functionally targets the PB2 subunit of the polymerase complex, which is responsible for binding to the 5' cap of host mRNAs.[1][5][6] By inhibiting this cap-binding and subsequent endonuclease activity, this compound effectively blocks the synthesis of viral mRNA, leading to a reduction in viral protein production and subsequent viral replication.[1][3][7] Interestingly, studies have shown that while this compound inhibits cap-dependent mRNA transcription, it concurrently leads to an increase in cap-independent cRNA replication, suggesting a role in the switch from viral transcription to replication.[1][3][4]

Time-of-addition assays have demonstrated that this compound is effective even when added several hours after viral infection, indicating that it acts on a post-entry stage of the viral life cycle, consistent with the inhibition of viral replication.[2] The compound does not affect viral adsorption to the host cell.[1][3][8]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various influenza A and B virus strains in different cell lines. The following tables summarize the reported 50% effective concentrations (EC₅₀) and 50% cytotoxic concentrations (CC₅₀).

| Table 1: Antiviral Activity of this compound against Influenza Virus Strains | |||

| Virus Strain | Cell Line | EC₅₀ (nM) | Assay Type |

| Influenza A/WSN/33 (H1N1) | MDCK | 83 ± 22 | Anti-CPE Assay |

| Influenza A/WSN/33 (H1N1) | MDCK | 68.4 ± 8.9 | Plaque Reduction Assay |

| Influenza A (various strains) | MDCK | 51 - 190 | Anti-CPE Assay |

| Influenza B (various strains) | MDCK | 51 - 190 | Anti-CPE Assay |

| Oseltamivir-resistant H1N1 | MDCK | Effective | Anti-CPE Assay |

Data compiled from multiple sources.[1][2][3][8]

| Table 2: Cytotoxicity of this compound | |

| Cell Line | CC₅₀ (µM) |

| MDCK | >20 |

| HEK293T | >20 |

| Vero E6 | >10 |

| Huh7 | >100 |

| Calu-3 | >10 |

Data compiled from multiple sources.[1][2][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the anti-influenza activity of this compound.

Inhibition of Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC₅₀).

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Virus Infection: The cell monolayer is infected with an influenza virus strain (e.g., A/WSN/33) at a specific multiplicity of infection (MOI).

-

Compound Treatment: Serial dilutions of this compound are added to the infected cells.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the methyl thiazolyl tetrazolium (MTT) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: MDCK cells are seeded in 6-well plates to form a confluent monolayer.

-

Virus Infection: The cells are infected with a known number of plaque-forming units (PFU) of influenza virus (e.g., approximately 60 PFU/well).[3]

-

Compound Treatment: After a 1-hour adsorption period at 37°C, the virus inoculum is removed, and the cells are washed.[3] An overlay medium (e.g., DMEM with 0.3% agarose) containing serial dilutions of this compound is then added.[3]

-

Incubation: The plates are incubated for 48-72 hours to allow for the formation of visible plaques.

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each compound concentration.

-

Data Analysis: The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Minireplicon Assay (RNP Reconstitution Assay)

This cell-based assay assesses the inhibitory effect of a compound on the activity of the influenza virus polymerase complex.

-

Cell Transfection: Human embryonic kidney 293 (HEK293) cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, and PA) and the nucleoprotein (NP).[1][9] A reporter plasmid containing a reporter gene (e.g., firefly luciferase, Fluc) flanked by the influenza virus non-coding regions is also co-transfected.[1][9] A control plasmid expressing a different reporter (e.g., Renilla luciferase, Rluc) is included to normalize for transfection efficiency.[9]

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a sufficient period (e.g., 48 hours) to allow for the expression of the viral proteins and the reporter gene.

-

Reporter Gene Assay: Cell lysates are prepared, and the activity of both reporter genes is measured using a luminometer.

-

Data Analysis: The ratio of the experimental reporter (Fluc) to the control reporter (Rluc) is calculated. A decrease in this ratio in the presence of the compound indicates inhibition of the viral polymerase activity.

Primer Extension Assay

This assay is used to analyze the different species of viral RNA (vRNA, cRNA, and mRNA) synthesized by the viral polymerase.

-

RNA Extraction: Total cellular RNA is extracted from influenza virus-infected cells that have been treated with or without this compound.[9]

-

Primer Labeling and Hybridization: A radiolabeled (e.g., with γ-³²P) oligonucleotide primer specific for a viral gene (e.g., the M gene) is hybridized to the extracted RNA.[9]

-

Reverse Transcription: A reverse transcriptase enzyme is used to synthesize cDNA from the viral RNA template, starting from the hybridized primer.

-

Gel Electrophoresis: The resulting cDNA products are separated by size on a denaturing polyacrylamide gel.

-

Visualization and Analysis: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled cDNA bands corresponding to vRNA, cRNA, and mRNA. The intensity of the bands is quantified to assess the effect of the compound on the synthesis of each RNA species. The expected sizes for mRNA are typically 10-13 nucleotides longer than cRNA due to the capped primer.[9]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of key experiments.

Caption: Overview of Influenza Virus Replication and the Site of this compound Inhibition.

Caption: Detailed Mechanism of this compound Action on Influenza Cap-Snatching.

Caption: Workflow for the Influenza Virus Minireplicon Assay.

Conclusion

This compound represents a promising lead compound for the development of a new class of anti-influenza drugs. Its mechanism of action, centered on the inhibition of the viral cap-snatching process, is a validated and attractive target for antiviral intervention. The potent, sub-micromolar activity against a range of influenza A and B viruses, including oseltamivir-resistant strains, highlights its potential for broad-spectrum efficacy. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this compound and its analogues. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the potential for combination therapy with other influenza antivirals.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of this compound as an inhibitor of cap-snatching activities of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of this compound as an Inhibitor of Cap-Snatching Activities of Influenza Virus [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

BPR3P0128: A Potential Non-Nucleoside RNA-Dependent RNA Polymerase Inhibitor for SARS-CoV-2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A promising target for antiviral drug development is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This document provides a comprehensive technical overview of BPR3P0128, a novel, orally active, non-nucleoside inhibitor of SARS-CoV-2 RdRp. This compound has demonstrated potent antiviral activity against a broad spectrum of SARS-CoV-2 variants of concern in preclinical studies.[1][2][3] Notably, it exhibits a synergistic antiviral effect when used in combination with the nucleoside analog remdesivir.[1][3] This guide details the proposed mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a quinoline-based compound that has emerged as a potent inhibitor of SARS-CoV-2 replication.[1][3] Unlike nucleoside analogs that act as chain terminators, this compound is a non-nucleoside inhibitor that is believed to target the RdRp channel, thereby preventing substrate entry.[1][3] A key finding is its efficacy in cell-based assays, which is not replicated in enzyme-based assays using purified RdRp. This suggests a unique mechanism of action that may involve metabolic activation within the host cell or the targeting of host-related factors associated with the RdRp complex.[1][2][3]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound against Coronaviruses

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | 0.62 ± 0.42 | >10 | >16.13 | [2] |

| SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | 0.66 | - | - | [1][3] |

| HCoV-229E | Huh7 | Anti-cytopathic Effect | 0.14 ± 0.26 | >10 | >71.43 | [2] |

Table 2: Comparative Efficacy of this compound and Remdesivir

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| This compound | SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | 0.66 | [1][3] |

| Remdesivir | SARS-CoV-2 | Vero E6 | Anti-cytopathic Effect | 3 | [1][3] |

Proposed Mechanism of Action

This compound is hypothesized to inhibit SARS-CoV-2 replication through a multi-faceted mechanism. The primary proposed mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). However, the discrepancy between cell-based and enzyme-based assay results suggests an indirect mode of action.

-

Direct Action (Hypothesized): Molecular docking studies suggest that this compound binds to the RdRp channel, physically obstructing the entry of RNA substrates necessary for viral genome replication.[1][3]

-

Indirect Action (Evidence-based): The potent inhibitory activity observed in cell-based assays, which is absent in assays with purified RdRp, points towards two possibilities:[1][2][3]

-

Metabolic Activation: this compound may require conversion into an active metabolite within the host cell to exert its inhibitory effect on RdRp.

-

Host Factor Targeting: this compound might target host cellular factors that are essential for the proper function of the viral RdRp complex.

-

-

Anti-inflammatory Effects: this compound has been shown to reduce the expression of pro-inflammatory cytokines in human lung epithelial cells infected with SARS-CoV-2, suggesting a potential role in mitigating the severe inflammatory response associated with COVID-19.[1][3]

Caption: Proposed mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound.

Anti-Cytopathic Effect (CPE) Assay in Vero E6 Cells

This assay assesses the ability of a compound to protect cells from virus-induced cell death.

-

Cell Line: Vero E6 cells (African green monkey kidney epithelial cells).

-

Virus: SARS-CoV-2 (various strains can be used).

-

Protocol:

-

Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01. Include a virus-only control and a cell-only (mock) control.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

After a set incubation period (e.g., 48-72 hours), assess cell viability. This can be done using methods such as:

-

Crystal Violet Staining: Fix the cells with formaldehyde, stain with crystal violet, and then solubilize the stain to measure absorbance.

-

MTS/MTT Assay: Add the reagent to the wells, incubate, and measure the absorbance of the formazan (B1609692) product.

-

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Determine the 50% cytotoxic concentration (CC50) in parallel by treating uninfected cells with the same serial dilutions of the compound.

-

Caption: Workflow for the Anti-Cytopathic Effect Assay.

Cell-Based Minigenome RdRp Reporter Assay

This assay measures the activity of the SARS-CoV-2 RdRp complex within a cellular context.

-

Cell Line: HEK293T cells (Human embryonic kidney cells).

-

Plasmids:

-

Expression plasmids for SARS-CoV-2 nsp12 (the catalytic subunit of RdRp), nsp7, and nsp8.

-

A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the 5' and 3' untranslated regions (UTRs) of the SARS-CoV-2 genome.

-

-

Protocol:

-

Co-transfect HEK293T cells with the nsp12, nsp7, nsp8, and reporter plasmids.

-

After a short incubation period (e.g., 6 hours) to allow for plasmid expression, treat the cells with serial dilutions of this compound.

-

Incubate the cells for an additional period (e.g., 24-48 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

-

Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).

-

Calculate the IC50 value by plotting the percentage of RdRp activity against the log of the compound concentration.

-

In Vitro Enzyme-Based RdRp Assay

This assay directly measures the activity of the purified RdRp enzyme complex.

-

Reagents:

-

Purified recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins.

-

A synthetic RNA template and primer.

-

Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., biotinylated or fluorescently labeled).

-

Assay buffer containing necessary salts and cofactors.

-

-

Protocol:

-

Assemble the RdRp complex by incubating purified nsp12, nsp7, and nsp8 proteins.

-

In a reaction plate, combine the assembled RdRp complex, the RNA template/primer, and serial dilutions of this compound.

-

Initiate the polymerization reaction by adding the rNTP mix.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Stop the reaction.

-

Quantify the incorporation of the labeled rNTP into the newly synthesized RNA strand using an appropriate detection method (e.g., streptavidin-based detection for biotinylated rNTPs or fluorescence measurement).

-

Calculate the IC50 value from the dose-response curve.

-

Cytokine Expression Analysis in Calu-3 Cells

This method quantifies the effect of this compound on the expression of inflammatory cytokines in infected lung cells.

-

Cell Line: Calu-3 cells (human lung adenocarcinoma cells).

-

Virus: SARS-CoV-2.

-

Protocol:

-

Seed Calu-3 cells and grow to confluence.

-

Infect the cells with SARS-CoV-2 at a defined MOI.

-

Treat the infected cells with this compound at various concentrations.

-

After an incubation period (e.g., 24-48 hours), harvest the cells.

-

Isolate total RNA from the cells.

-

Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, CXCL10).

-

Normalize the cytokine mRNA levels to a housekeeping gene (e.g., GAPDH).

-

Compare the cytokine expression levels in this compound-treated cells to those in untreated, infected cells.

-

References

BPR3P0128 Activity Against Enterovirus 71: A Technical Overview

Abstract: Enterovirus 71 (EV71) is a significant pediatric pathogen, capable of causing severe neurological complications with no approved antiviral therapies currently available. This document provides a technical guide on the antiviral activity of BPR3P0128, a potent non-nucleoside inhibitor of EV71. We consolidate quantitative data on its efficacy, detail its multi-pronged mechanism of action targeting critical viral processes, and provide methodologies for the key experimental assays used in its evaluation. This compound demonstrates excellent antiviral potency by inhibiting the viral RNA-dependent RNA polymerase (RdRp), interfering with VPg uridylylation, and reducing viral IRES-mediated translation, marking it as a promising candidate for further drug development.

Introduction: Enterovirus 71 Pathogenesis and the Need for Antivirals

Enterovirus 71 (EV71) is a non-enveloped, positive-sense, single-stranded RNA virus belonging to the Picornaviridae family. It is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD) in infants and young children. While typically self-limiting, EV71 infections can lead to severe central nervous system complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis. The lack of approved vaccines or effective antiviral drugs underscores the urgent need to develop novel therapeutics against EV71 infection.[1][2]

The EV71 replication cycle presents several targets for antiviral intervention. A crucial enzyme is the viral RNA-dependent RNA polymerase (RdRp), also known as 3D polymerase (3Dpol), which is essential for replicating the viral genome. Additionally, translation of the viral polyprotein is initiated in a cap-independent manner through a highly structured Internal Ribosome Entry Site (IRES) in the 5' untranslated region (5' UTR) of the viral RNA.[3][4][5] Molecules that can effectively disrupt these processes are highly sought after as potential antiviral agents.

This compound: A Potent Inhibitor of EV71 Replication

This compound, chemically identified as 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a novel small molecule inhibitor that has demonstrated potent and broad-spectrum activity against several RNA viruses, including influenza virus, human rhinovirus, and Enterovirus 71.[1][6] Studies have shown that it exhibits excellent antiviral activity against EV71 at nanomolar concentrations, positioning it as a highly promising lead compound for anti-enteroviral drug development.[1][2]

Quantitative Antiviral Profile

The antiviral efficacy and cytotoxicity of this compound have been quantified through various cell-based assays. The key parameters are the 50% effective concentration (EC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which assesses safety. The ratio of these values (CC50/EC50) provides the selectivity index (SI), a critical measure of a compound's therapeutic window.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Enterovirus 71 (EV71) | Not Specified | 0.0029 ± 0.001 [2] | >20 (in HEK293T)[7] | >6896 |

| This compound | SARS-CoV-2 | Vero E6 | 0.66[8] | >10[9] | >15 |

| This compound | Influenza A/B | MDCK | 0.051 - 0.190[6] | Not Specified | Not Specified |

Note: CC50 value for EV71 studies was not explicitly stated in the provided results but is inferred to be high based on data from other cell lines. The SI for EV71 is calculated using the most conservative available CC50 value.

Mechanism of Action

This compound inhibits EV71 replication through a multi-target mechanism that disrupts critical stages of the viral life cycle occurring after viral entry.[1] A time-of-addition assay revealed that the compound is most effective when added during the early post-infection stage.[1][2] Its primary targets are the viral RdRp elongation, VPg uridylylation, and IRES-mediated translation.[1][2]

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

This compound directly targets the viral 3D polymerase, functioning as a non-nucleoside RdRp inhibitor. It inhibits the elongation activity of the polymerase, which is essential for synthesizing new viral RNA genomes.[1][10] This inhibition leads to a significant reduction in the accumulation of viral RNA within the host cell.[2] Studies with related compounds have shown that resistance mutations map to the 3D polymerase, confirming it as the direct target.[2]

Interference with VPg Uridylylation

A critical initiation step for picornavirus RNA synthesis is the uridylylation of the viral protein VPg, which then acts as a primer for the RdRp. This process is also catalyzed by the 3D polymerase. This compound has been shown to inhibit the formation of both VPg-pU and VPg-pUpU, effectively blocking the initiation of viral genome replication.[1][2] This dual inhibition of both initiation (VPg uridylylation) and elongation makes this compound a particularly effective inhibitor of viral RNA synthesis.[8]

Reduction of IRES-Mediated Translation

In addition to inhibiting RNA replication, this compound treatment also reduces the activity of the EV71 IRES.[2] The IRES is responsible for recruiting ribosomes to the viral RNA for the cap-independent translation of the viral polyprotein. By dampening IRES activity, this compound further suppresses the production of viral proteins necessary for building new virions.[11]

Key Experimental Methodologies

The evaluation of this compound's anti-EV71 activity involves a series of standardized in vitro assays.

Cell Lines and Virus

-

Cell Lines: Human Rhabdomyosarcoma (RD) cells or African green monkey kidney (Vero) cells are commonly used for EV71 propagation and antiviral assays as they are highly susceptible to infection.[12][13]

-